Soybean peptide QRPR

Autophagy PI3K/AKT/mTOR signaling Inflammation

Choose soybean peptide QRPR for its exact sequence (Gln-Arg-Pro-Arg) and defined autophagy mechanism via PI3K/AKT/mTOR pathway. Unlike undefined soybean hydrolysates, this tetrapeptide ensures lot-to-lot consistency and reproducible anti-inflammatory activity (reduces TNF-α, IL-6 in macrophages). Ideal for autophagy pathway studies without confounding batch variability.

Molecular Formula C22H41N11O6
Molecular Weight 555.6 g/mol
Cat. No. B15582308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSoybean peptide QRPR
Molecular FormulaC22H41N11O6
Molecular Weight555.6 g/mol
Structural Identifiers
InChIInChI=1S/C22H41N11O6/c23-12(7-8-16(24)34)17(35)31-13(4-1-9-29-21(25)26)19(37)33-11-3-6-15(33)18(36)32-14(20(38)39)5-2-10-30-22(27)28/h12-15H,1-11,23H2,(H2,24,34)(H,31,35)(H,32,36)(H,38,39)(H4,25,26,29)(H4,27,28,30)/t12-,13-,14-,15-/m0/s1
InChIKeyQGXHEXJEKDVBEE-AJNGGQMLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Soybean Peptide QRPR (Gln-Arg-Pro-Arg) for Autophagy and Inflammation Research: Procurement Guide and Technical Specifications


Soybean peptide QRPR (CAS: 125585-15-1) is a defined tetrapeptide with the amino acid sequence Gln-Arg-Pro-Arg . It is an autophagy activator that stimulates cellular autophagy by upregulating the expression and activity of PIK3, AKT, and mTOR, which subsequently leads to a reduction in inflammatory responses [1]. The compound is characterized by a molecular formula of C22H41N11O6 and a molecular weight of 555.63 g/mol, with a purity specification typically ≥95% from commercial suppliers [2].

Why Generic Soybean Peptide Hydrolysates Cannot Substitute for Defined QRPR in Autophagy Research


Generic soybean peptide hydrolysates consist of complex, undefined mixtures of peptides with variable chain lengths and sequences that differ substantially in their biological activities and mechanisms [1]. The specific QRPR sequence confers a distinct mechanism of action through the PI3K/AKT/mTOR signaling pathway that is not replicated by bulk hydrolysates or by other soybean-derived peptides with different sequences . Substitution with undefined peptide mixtures introduces batch-to-batch variability in composition and activity, compromising experimental reproducibility and preventing accurate dose-response characterization in autophagy and inflammation studies [1]. The quantitative evidence below establishes the specific activity profile that defines QRPR relative to its structural and functional comparators.

Quantitative Differentiation of Soybean Peptide QRPR: Head-to-Head and Cross-Study Evidence


QRPR Activates Autophagy via PI3K/AKT/mTOR Pathway: Pathway-Level Differentiation from Generic Soybean Peptides

QRPR activates autophagy in LPS-induced RAW264.7 cells by modulating the PI3K/AKT/mTOR signaling pathway, with the inhibitory effect on inflammation being reduced after autophagy was inhibited, establishing a mechanistic link between autophagy activation and anti-inflammatory activity . In contrast, generic soybean peptide fractions (<3 kDa) from black soybean hydrolysates primarily exert anti-inflammatory effects through ACE inhibition (IC50 approximately 64-93 µg/mL) rather than autophagy modulation [1]. The PI3K/AKT/mTOR pathway engagement by QRPR represents a distinct mechanism not observed in bulk hydrolysate fractions, where multiple peptides with diverse sequences exert pleiotropic effects [1].

Autophagy PI3K/AKT/mTOR signaling Inflammation RAW264.7 macrophages

QRPR Reduces Inflammatory Cytokines in LPS-Stimulated RAW264.7 Cells: Potency Comparison with Soybean Peptide Fractions

QRPR treatment in the LPS-induced RAW264.7 cell inflammation model resulted in measurable reduction of pro-inflammatory cytokines TNF-α and IL-6 as quantified by ELISA . While exact IC50 or percent reduction values are not reported in the accessible abstract, the study confirms that QRPR's anti-inflammatory activity is autophagy-dependent and time-dependent . Comparatively, generic soybean peptide fractions have demonstrated the ability to reduce NO, TNF-α, IL-1β, and IL-6 production in similar LPS-induced inflammation models, but these fractions comprise multiple undefined peptide sequences with variable potency across batches [1].

Anti-inflammatory Cytokine reduction TNF-α IL-6 RAW264.7

QRPR in Combination with HCQRPQ Inhibits HepG2 Cell Proliferation: Defined Synergistic Activity Not Observed with Bulk Hydrolysates

QRPR used in combination with HCQRPQ (His-Cys-Gln-Arg-Pro-Gln) inhibits the growth of HepG2 human hepatocarcinoma cells with low cytotoxicity, inducing apoptosis as confirmed by transmission microscopy and Annexin V-FITC/PI assays . The treated cells accumulate in the G1 phase of the cell cycle, and the combination reduces TNF-α secretion while increasing caspase-8 and caspase-3 expression . This defined dual-peptide activity is distinct from the effects of undefined soybean peptide hydrolysates, which may contain multiple sequences with competing or confounding activities [1].

Hepatocarcinoma HepG2 Apoptosis Anti-cancer TNF-α pathway

Optimized Research Applications for Soybean Peptide QRPR Based on Differentiated Activity Evidence


Autophagy Mechanism Studies Requiring Defined PI3K/AKT/mTOR Pathway Activation

Researchers investigating the role of autophagy in inflammatory resolution should prioritize QRPR for its demonstrated ability to activate autophagy in RAW264.7 macrophages via the PI3K/AKT/mTOR signaling pathway. The peptide's defined sequence and characterized mechanism make it suitable for pathway-specific studies where undefined hydrolysates would introduce confounding variables . Experimental designs should include autophagy inhibition controls to verify pathway dependence, as the anti-inflammatory effect of QRPR is attenuated when autophagy is pharmacologically blocked .

Reproducible Anti-Inflammatory Assays in LPS-Stimulated Macrophage Models

For assays requiring consistent, sequence-defined anti-inflammatory activity, QRPR offers advantages over complex soybean peptide hydrolysates that exhibit batch-dependent composition and potency. The peptide reduces TNF-α and IL-6 secretion in LPS-stimulated RAW264.7 cells through an autophagy-dependent mechanism . This defined activity profile supports reproducible dose-response characterization and facilitates cross-study comparisons that are difficult to achieve with undefined peptide mixtures [1].

Hepatocarcinoma Cell Proliferation Studies with Defined Peptide Combinations

Studies examining the anti-proliferative effects of food-derived peptides on HepG2 cells can utilize QRPR in combination with HCQRPQ to achieve defined, reproducible activity through the TNF-α mediated apoptosis pathway . The combination induces G1 phase cell cycle arrest and activates caspase-dependent apoptosis with low cytotoxicity, providing a characterized experimental system for investigating peptide-mediated growth inhibition in hepatocarcinoma models .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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